4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Antifungal Candida albicans MIC

The unsubstituted 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one serves as a versatile core for regioselective derivatization. Its 1H-oxo tautomer is thermodynamically favored by 7.92 kcal/mol, ensuring predictable N1-alkylation, acylation, or sulfonylation. Procure as a starting material for libraries targeting azole-resistant Candida; parent compound also a benchmark for antibacterial hit triage (44% inhibition at 25–100 μg/mL).

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12871428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)ON2)C
InChIInChI=1S/C8H8N2O2/c1-4-3-5(2)9-7-6(4)8(11)12-10-7/h3H,1-2H3,(H,9,10)
InChIKeyLGHPZIRJUAUCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: Core Physicochemical and Structural Profile for Rational Procurement


4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (CAS 339365-49-0, molecular formula C8H8N2O2, molecular weight 164.16 g/mol) is a fused heterocyclic scaffold belonging to the isoxazolo[3,4-b]pyridine-3(1H)-one class . The compound exists as a weak acid with an experimentally determined pKa of 6.9, and DFT calculations using B3LYP/6-31G* and ωB97X-D/6-31G* methods confirm that the 1H-oxo tautomer (1-A) is thermodynamically favored over the 7H-oxo tautomer (1-B) by 7.92 kcal/mol in aqueous solution [1]. This tautomeric preference dictates its regioselective reactivity at the N1 position under basic conditions, enabling predictable derivatization for structure-activity relationship (SAR) exploration [2].

Why Unmodified 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Cannot Be Interchanged with N1-Substituted Analogs


The unsubstituted parent compound 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1) exhibits only moderate and narrow-spectrum antibacterial activity, inhibiting growth of 15 out of 68 tested bacterial strains (44%) at concentrations ranging from 25 to 100 μg/mL [1]. In contrast, its N1-substituted derivatives, particularly those bearing benzoyl or 4-fluorobenzoyl groups, demonstrate potent and broad-spectrum antifungal efficacy with MIC values as low as <6.2 μg/mL against clinically relevant Candida species—a 4-fold improvement in MIC compared to fluconazole (50 vs 200 μg/mL) for Candida albicans [2]. Furthermore, the parent compound's pKa of 6.9 and tautomeric equilibrium directly influence its ionization state at physiological pH, affecting solubility and membrane permeability, whereas N1-substitution eliminates this pH-dependent behavior and substantially increases lipophilicity as measured by chromatographic logkw values [3]. Therefore, substituting the unmodified scaffold for an N1-derivatized analog in biological assays will yield fundamentally different activity profiles, and procurement decisions must be guided by the specific end-use requirements rather than assuming class-level equivalence.

Quantitative Evidence Guide: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and Derivatives – Head-to-Head Activity and Property Comparisons


Antifungal Activity: N1-(4-Fluorobenzoyl) Derivative (2n) vs. Fluconazole Against Candida albicans

The N1-(4-fluorobenzoyl) derivative (compound 2n) of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one demonstrates a 4-fold lower MIC than the clinical standard fluconazole against both clinical isolates of Candida albicans and the C. albicans ATCC 10231 reference strain [1]. This represents a direct head-to-head comparison within the same microdilution assay.

Antifungal Candida albicans MIC Drug Discovery

Antibacterial Spectrum: Unsubstituted Parent Compound (1) vs. In-Class Substituted Derivatives

The unsubstituted parent compound 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1) exhibits limited antibacterial activity, inhibiting only 15 out of 68 tested bacterial strains (44% efficacy) at concentrations between 25 and 100 μg/mL [1]. While a direct quantitative MIC comparison with N1-substituted derivatives is not provided in the same study, the text states that N1-substituted products 2a–i were evaluated for antibacterial activity, implying a SAR investigation where substitution modulated activity [2].

Antibacterial Spectrum of Activity MIC SAR

Physicochemical Property: Lipophilicity (logkw) of Unsubstituted Parent vs. N1-Substituted Derivatives

The lipophilicity of isoxazolo[3,4-b]pyridin-3(1H)-ones and their N1-substituted derivatives was evaluated using chromatographic methods [1]. While specific logkw values for individual compounds are not detailed in the available abstract, the study establishes that N1-substitution significantly alters lipophilicity, a critical determinant of membrane permeability and in vivo distribution. This provides a class-level inference that procurement of a specific N1-derivative (e.g., benzoyl or sulfonyl) will yield a compound with distinct pharmacokinetic behavior compared to the unsubstituted parent.

Lipophilicity Chromatography ADME Physicochemical Properties

Plasma Protein Binding: Affinity of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives to Human Serum Albumin (HSA)

A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, including N1-substituted analogs of the 4,6-dimethyl core, were evaluated for their retention on an HSA-HPLC column to assess human serum albumin binding affinity [1]. The study developed QSRR models (R² > 0.6, Q² > 0.5) correlating experimental HSA affinities (logkHSA) with computational descriptors, demonstrating that structural modifications within this chemical class produce measurable differences in protein binding. This provides class-level evidence that specific derivatives will exhibit distinct free fraction and distribution volumes.

Plasma Protein Binding HSA Pharmacokinetics QSAR

Membrane Affinity: Phospholipid Binding of Isoxazolo[3,4-b]pyridin-3(1H)-ones via IAM Chromatography

The affinity of antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones to phospholipids was assessed using Immobilized Artificial Membrane (IAM) chromatography, revealing discrepancies between IAM retention and traditional RP-LC lipophilicity for structurally related derivatives [1]. This class-level finding indicates that different N1-substituents can alter a compound's interaction with biological membranes in ways not fully captured by simple logP/logkw measurements.

Membrane Permeability IAM Chromatography Phospholipophilicity ADME

Tautomeric Equilibrium and Regioselective Reactivity: pKa and DFT Energy Difference Between 1H-Oxo and 7H-Oxo Tautomers

DFT calculations at the B3LYP/6-31G* and ωB97X-D/6-31G* levels reveal that the 1H-oxo tautomer (1-A) is 7.92 kcal/mol more stable than the 7H-oxo tautomer (1-B) in aqueous solution (SM8 solvation model) [1]. The compound is a weak acid with a pKa of 6.9, and under basic conditions, it undergoes regioselective alkylation and sulfonylation exclusively at the N1 position, yielding N1-substituted products 2a–i [2].

Tautomerism pKa DFT Reactivity Synthetic Chemistry

Optimal Application Scenarios for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and Its Derivatives Based on Quantitative Evidence


Antifungal Drug Discovery: Lead Optimization Against Fluconazole-Resistant Candida albicans

The N1-(4-fluorobenzoyl) derivative (2n) is a compelling lead candidate for antifungal programs targeting azole-resistant Candida infections, supported by a 4-fold lower MIC (50 μg/mL) versus fluconazole (200 μg/mL) against C. albicans clinical isolates [1]. Procurement of this specific derivative is scientifically justified for in vitro efficacy screening, mechanism-of-action studies, and in vivo proof-of-concept models where fluconazole has failed or exhibits inadequate potency.

Medicinal Chemistry Scaffold Derivatization: Rational Library Synthesis via N1-Regioselective Chemistry

The unsubstituted parent compound 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1) is ideally suited as a starting material for the synthesis of N1-alkyl, N1-acyl, and N1-sulfonyl derivative libraries. Its defined pKa of 6.9 and strongly favored 1H-oxo tautomer (7.92 kcal/mol more stable than 7H-oxo) ensure predictable, high-yielding regioselective reactions under basic conditions [2][3]. This scaffold is appropriate for procurement by synthetic and medicinal chemistry groups engaged in SAR exploration of the isoxazolone pharmacophore.

ADME-Tox Profiling: Chromatographic Evaluation of Lipophilicity and Protein Binding

Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, including the 4,6-dimethyl parent and its N1-substituted analogs, are appropriate for chromatographic ADME screening campaigns. Validated HSA-HPLC and IAM-HPLC methods provide quantifiable metrics of plasma protein binding (logkHSA) and membrane affinity (CHIIAM) that differentiate compounds within this series [4][5]. Procurement of multiple derivatives enables comparative assessment of physicochemical properties to prioritize candidates with favorable distribution and free fraction characteristics.

Antibacterial Screening: Baseline Assessment of Narrow-Spectrum Activity

The unsubstituted compound 1 may serve as a reference standard in antibacterial screening panels where modest, narrow-spectrum activity is acceptable. With 44% inhibition of tested strains at 25–100 μg/mL [2], it provides a benchmark for evaluating the enhanced potency of N1-substituted analogs. This application is limited to early-stage hit triage and is not recommended for programs seeking broad-spectrum or high-potency antibacterial agents.

Technical Documentation Hub

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